molecular formula C11H7Cl3N2O B6230980 6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one CAS No. 2411321-41-8

6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one

Cat. No. B6230980
CAS RN: 2411321-41-8
M. Wt: 289.5
InChI Key:
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Description

6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one, also known as 6-CPDPM, is a heterocyclic compound that has recently been studied for its potential applications in the field of synthetic organic chemistry. It is a member of the pyrimidine family and is composed of a six-membered ring with two chlorine atoms and two methyl groups attached. 6-CPDPM has been found to exhibit a wide range of properties, including strong electron-withdrawing capabilities, low toxicity, and good solubility in a range of solvents. This makes it an attractive molecule for use in various chemical reactions and processes.

Mechanism of Action

The mechanism of action of 6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one is not fully understood. It is believed to act as an electron-withdrawing group, which can be used to facilitate the formation of various reaction intermediates. In addition, 6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one has been found to act as a catalyst in some reactions, although the exact mechanism of action is not yet known.
Biochemical and Physiological Effects
6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one has been found to have low toxicity and good solubility in a range of solvents. However, its effects on biochemical and physiological processes are not yet fully understood. It is believed that 6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one may act as an electron-withdrawing group, which could potentially affect the activity of certain enzymes and proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one in laboratory experiments include its low toxicity, good solubility in a range of solvents, and its ability to act as an electron-withdrawing group. However, one limitation of using 6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one is that its exact mechanism of action is not yet fully understood.

Future Directions

In order to further explore the potential applications of 6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one, future research should focus on understanding its mechanism of action and its effects on biochemical and physiological processes. In addition, further studies should be conducted to determine the optimal conditions for its use in various synthetic processes. Finally, further research should investigate the potential of 6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one as a starting material for the synthesis of biologically active compounds and pharmaceuticals.

Synthesis Methods

6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one can be synthesized via a two-step process involving a nucleophilic substitution reaction and an electrocyclic ring closure reaction. The first step involves the reaction of 2,3-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The second step involves the reaction of the resulting product with methyl chloroformate in the presence of a base such as sodium hydroxide. The product of this reaction is 6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one.

Scientific Research Applications

6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one has been studied for its potential applications in the field of synthetic organic chemistry. It has been used as a starting material for the synthesis of a variety of compounds, including pyrimidines, quinolines, and other heterocyclic compounds. 6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one has also been used in the synthesis of biologically active compounds, such as anti-tumor agents. In addition, it has been used in the synthesis of pharmaceuticals, such as analgesics and antihistamines.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one involves the condensation of 2,3-dichlorobenzaldehyde with ethyl acetoacetate to form ethyl 2,3-dichlorophenylacetoacetate. This intermediate is then reacted with guanidine to form the desired product.", "Starting Materials": [ "2,3-dichlorobenzaldehyde", "ethyl acetoacetate", "guanidine" ], "Reaction": [ "Step 1: Condensation of 2,3-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form ethyl 2,3-dichlorophenylacetoacetate.", "Step 2: Reaction of ethyl 2,3-dichlorophenylacetoacetate with guanidine in the presence of a base such as sodium methoxide or sodium ethoxide to form 6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one." ] }

CAS RN

2411321-41-8

Product Name

6-chloro-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one

Molecular Formula

C11H7Cl3N2O

Molecular Weight

289.5

Purity

95

Origin of Product

United States

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